7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure, which is a type of heterocyclic compound. This core is substituted with a phenyl group, an amino group, and a cyclohexenyl group .
Molecular Structure Analysis
The molecular structure of this compound likely involves a combination of aromatic (phenyl) and aliphatic (cyclohexenyl) components, along with a heterocyclic core (pyrazolo[1,5-a]pyrazin-4(5H)-one). The presence of the amino group could also imply potential for hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors like its molecular structure, polarity, and functional groups. Without specific data, it’s difficult to predict these properties for this compound .Scientific Research Applications
Heterocyclic Compound Synthesis and Bioactivity
The synthesis and study of heterocyclic compounds, including derivatives similar in structure to the specified compound, have been a focus due to their potential bioactivity. For instance, compounds like pyrazolo[1,5-a]pyrimidines have been evaluated for their antimicrobial properties, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria. Such studies highlight the utility of these compounds in developing new therapeutic agents with potential applications in treating infectious diseases (Aggarwal et al., 2011).
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of structurally related compounds has provided valuable insights into the reactivity and functionalization of heterocyclic scaffolds. This includes the development of novel synthetic routes to create diverse heterocycles with potential pharmacological activities. For example, the facile synthesis of polysubstituted and condensed pyrazolopyranopyrimidine derivatives demonstrates the versatility of these frameworks in generating compounds with significant antimicrobial activity (Hafez et al., 2015).
Pharmacological Investigations
Several studies have focused on investigating the pharmacological properties of heterocyclic compounds similar to the one . These include exploring their inhibitory effects on enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes. Compounds exhibiting potent inhibitory effects suggest potential for the development of anti-inflammatory and analgesic medications (Frigola et al., 1989).
Anticancer Research
The exploration of heterocyclic compounds in cancer research has been another significant area of application. Some derivatives have been evaluated for their anticancer activity against various human tumor cell lines, with certain compounds showing promising results. This suggests the potential of such molecules in the development of novel anticancer therapies (Moreno et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
7-[2-(cyclohexen-1-yl)ethylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20-18-13-17(16-9-5-2-6-10-16)23-24(18)19(14-22-20)21-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,13,19,21H,1,3-4,8,11-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBUAFYRGAMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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